2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Lipophilicity Physicochemical Properties Drug Design

2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 1209955-30-5) is a synthetic, small-molecule benzimidazole featuring a piperazine linker substituted with a 4-ethylbenzenesulfonyl group. This compound belongs to a broader class of sulfonyl-piperazine-benzimidazoles explored in patent literature for inhibiting targets such as Bcl-2 or OGG1, and as potential anti-proliferative agents.

Molecular Formula C19H22N4O2S
Molecular Weight 370.47
CAS No. 1209955-30-5
Cat. No. B2526492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
CAS1209955-30-5
Molecular FormulaC19H22N4O2S
Molecular Weight370.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H22N4O2S/c1-2-15-7-9-16(10-8-15)26(24,25)23-13-11-22(12-14-23)19-20-17-5-3-4-6-18(17)21-19/h3-10H,2,11-14H2,1H3,(H,20,21)
InChIKeyJYTWVTGDHOIGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 1209955-30-5)


2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 1209955-30-5) is a synthetic, small-molecule benzimidazole featuring a piperazine linker substituted with a 4-ethylbenzenesulfonyl group [1]. This compound belongs to a broader class of sulfonyl-piperazine-benzimidazoles explored in patent literature for inhibiting targets such as Bcl-2 or OGG1, and as potential anti-proliferative agents [2]. The 4-ethylphenylsulfonyl moiety distinguishes it from simpler alkylsulfonyl or unsubstituted aryl analogs, potentially altering lipophilicity, binding kinetics, and off-target profiles. Researchers and procurement specialists evaluating this compound for focused-library design or SAR expansion should consider its unique substitution vector, which is not trivially interchangeable with methyl-, ethyl-, or propyl-sulfonyl congeners.

Why 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole Cannot Be Readily Replaced by Generic Analogs


In the sulfonyl-piperazine-benzimidazole series, minor changes to the sulfonyl group have been shown to dramatically shift target selectivity, potency, and cellular activity. For example, replacing a methylsulfonyl with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group has converted inactive scaffolds into potent ROCK inhibitors with nanomolar IC50 values . Similarly, the introduction of aryl sulfonamides has been essential for achieving selective HDAC6 inhibition over HDAC1 in related benzimidazole-piperazine systems [1]. The 4-ethylphenylsulfonyl substituent in the target compound introduces a specific steric bulk and electron-donating character that is absent from methylsulfonyl, ethylsulfonyl, or propane-1-sulfonyl comparators. Generic substitution by any of these simpler analogs would therefore risk losing the target profile, potency, or physicochemical properties required for a given assay or screening cascade.

Quantitative Differentiators for 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 1209955-30-5) Relative to Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Over Alkylsulfonyl Analogs

The target compound exhibits a computed XLogP3-AA value of approximately 2.9, substantially higher than its ethylsulfonyl analog (XLogP3-AA = 1.4) and its propane-1-sulfonyl analog (XLogP3-AA ≈ 1.8) [1]. This difference is driven by the addition of the 4-ethylphenyl group, which adds significant hydrophobic surface area. Higher lipophilicity can translate into improved membrane permeability and altered tissue distribution, critical parameters when selecting a tool compound for cell-based assays or in vivo pharmacokinetic studies.

Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Weight and Rotatable Bond Count as Selectivity Modulators

With a molecular weight of 370.47 g/mol and 4 rotatable bonds, the target compound is significantly larger and more flexible than the ethylsulfonyl comparator (MW 294.38 g/mol; 3 rotatable bonds) [1]. This size increase is consistent with the addition of a phenyl ring, which can fill larger hydrophobic pockets in protein targets and potentially enhance selectivity for targets with deep, bifurcated binding sites, as observed in Bcl-2 inhibitor series [2].

Molecular Weight Rotatable Bonds Drug-Likeness

Unique π-Stacking Potential from 4-Ethylphenyl Ring in Target Binding Pockets

The 4-ethylphenylsulfonyl group introduces an aromatic ring capable of π-stacking with tyrosine, phenylalanine, or histidine residues in protein binding sites. In analogous sulfonyl-piperazine-benzimidazole series, replacement of alkyl sulfonamides with aryl sulfonamides has been shown to improve potency by up to 10-fold through enhanced complementarity with hydrophobic sub-pockets . While direct IC50 data for this specific compound is not publicly available, the structural precedent supports an expectation of superior binding enthalpy relative to non-aromatic sulfonyl comparators.

π-Stacking Target Engagement Binding Affinity

Optimal Application Scenarios for 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole Based on Differentiated Properties


Focused Kinase or Bcl-2 Family Inhibitor SAR Expansion

The compound's structural positioning within the sulfonyl-piperazine-benzimidazole class, as suggested by inclusion in a Bcl-2 inhibitor patent genus [1], makes it a suitable scaffold for exploring structure-activity relationships around the sulfonamide moiety. Its 4-ethylphenyl group can probe large hydrophobic pockets, potentially identifying selectivity determinants against anti-apoptotic proteins.

Cell-Permeability-Dependent Phenotypic Screening

With an XLogP of ~2.9, this compound is significantly more lipophilic than its ethylsulfonyl analog [1], making it a candidate for cell-based phenotypic screens where passive membrane permeability is required but excessive lipophilicity (LogP >5) could lead to non-specific binding or solubility limitations.

Negative Control or Orthogonal Probe for Alkylsulfonyl Series

If a related alkylsulfonyl compound shows activity against a desired target, this compound can serve as a matched molecular pair to assess the impact of aryl substitution on potency, selectivity, and off-target profiles, providing critical SAR feedback for hit-to-lead optimization.

Quote Request

Request a Quote for 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.